p-Heptyloxybenzylidene p-heptylaniline
Overview
Description
p-Heptyloxybenzylidene p-heptylaniline is a mesogenic compound, which means it is a material that exhibits mesophases (liquid crystalline phases) under certain temperature conditions. These materials are characterized by their ability to flow like a liquid but maintain some degree of order, as seen in crystalline solids. The studies on related compounds provide insights into the behavior of p-Heptyloxybenzylidene p-heptylaniline in various phases and under different conditions.
Synthesis Analysis
While the provided papers do not detail the synthesis of p-Heptyloxybenzylidene p-heptylaniline, they do discuss the thermal behavior and phase transitions of closely related compounds. These studies are essential for understanding the synthesis process as the thermal stability and phase behavior can influence the synthesis yield and purity of the compound.
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as N-(4-n-pentyloxybenzylidene)-4'-heptylaniline and N-(4-n-nonyloxybenzylidene)-4'-butylaniline, have been determined at room temperature . These structures provide a basis for understanding the molecular conformation and packing of p-Heptyloxybenzylidene p-heptylaniline. The molecular packing can differ significantly, with some compounds showing a tilted smectic-like layer structure, while others exhibit a more block-like arrangement with mesogenic units overlapping almost completely .
Chemical Reactions Analysis
The papers do not explicitly discuss chemical reactions involving p-Heptyloxybenzylidene p-heptylaniline. However, the phase transitions and thermal behavior of similar compounds can be indicative of the reactivity and stability of the compound . For instance, the presence of first-order transitions and the influence of additives like aerosils on these transitions can suggest how the compound might react under different thermal conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Heptyloxybenzylidene p-heptylaniline can be inferred from the calorimetric and X-ray diffraction studies of similar compounds. For example, heptyloxybenzylidene butylaniline exhibits first-order nematic-isotropic, nematic-smectic A, and smectic C-crystal G transitions, as well as a mean-field second-order smectic A-smectic C transition . The influence of silica aerogels and aerosils on these transitions has been studied, showing that these additives can cause shifts and broadening of the transitions . X-ray diffraction studies have revealed that the smectic phases of related compounds can be classified into different types, with molecular axes orientation varying with the phase .
Scientific Research Applications
1. Thermal Properties and Phase Transitions
p-Heptyloxybenzylidene p-heptylaniline has been extensively studied for its thermal behavior and phase transitions. Investigations using adiabatic scanning calorimetry revealed the material's rich variety of liquid crystalline and plastic crystalline phases and transitions between them. Notably, the isotropic to nematic transition and the nematic to smectic A transition are both first-order, characterized by significant latent heat (Thoen & Seynhaeve, 1985). Additional studies on similar compounds, such as butoxybenzylidene heptylaniline, using magnetically induced birefringence, have provided insights into the susceptibility of the smectic-A-smectic-C phase transition (Rosenblatt & Litster, 1982).
2. Structural and Molecular Analysis
X-ray diffraction studies have been instrumental in understanding the microstructural parameters, molecular ordering, and pair correlation function of p-Heptyloxybenzylidene p-heptylaniline and its derivatives in various phases. Such studies provide crucial information about the molecular organization in liquid crystalline phases (Usha et al., 2015). Further, the molecular and crystal structures of homologous mesogenic compounds have been determined, offering insight into the conformational differences and packing in various phases (Heinemann & Zugenmaier, 2001).
3. Surface-Induced Transitions in Films
Studies on free-standing films of p-Heptyloxybenzylidene p-heptylaniline have revealed complex behaviors, such as the coexistence of distinct phases, indicating layer-dependent surface-induced transitions. These findings are important for understanding the surface properties and dynamics of liquid crystalline films (Chao et al., 1997).
properties
IUPAC Name |
1-(4-heptoxyphenyl)-N-(4-heptylphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-9-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-10-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAHPUNPGQELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Heptyloxybenzylidene p-heptylaniline | |
CAS RN |
39777-22-5 | |
Record name | p-Heptyloxybenzylidene p-heptylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.